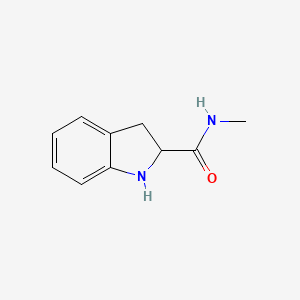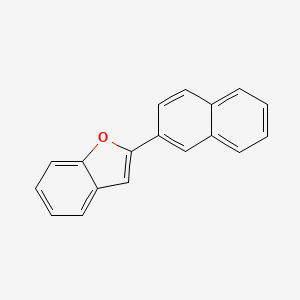
1-(3-Nitrophenyl)ethanamine
Descripción general
Descripción
1-(3-Nitrophenyl)ethanamine is a chemical compound that is related to other nitrophenyl compounds, which are often used in various chemical studies and applications. Although the provided papers do not directly discuss 1-(3-Nitrophenyl)ethanamine, they do provide insights into similar compounds and their properties, which can be informative for understanding the chemical behavior and applications of 1-(3-Nitrophenyl)ethanamine.
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves various chemical reactions. For instance, the synthesis of a complex containing a 2-nitrophenyl moiety was achieved by condensation reactions and characterized by spectroscopic methods . Another synthesis method for a racemic mixture of a nitrophenyl compound was performed using selective reduction of an olefin with sodium boro[3H]hydride . These methods indicate that the synthesis of nitrophenyl compounds can be complex and may require multiple steps, including condensation and reduction reactions.
Molecular Structure Analysis
The molecular structure of nitrophenyl compounds can be quite intricate. For example, a silver(I) complex with a 2-nitrophenyl ligand was found to have a distorted tetrahedral coordination geometry around the silver center . This suggests that 1-(3-Nitrophenyl)ethanamine could also exhibit interesting structural features when forming complexes with metals.
Chemical Reactions Analysis
Chemical reactions involving nitrophenyl compounds can lead to the formation of various products. The papers provided do not directly discuss the reactions of 1-(3-Nitrophenyl)ethanamine, but they do show that nitrophenyl compounds can participate in complex formation and can be intermediates in biosynthetic pathways . This implies that 1-(3-Nitrophenyl)ethanamine may also engage in diverse chemical reactions, potentially leading to the synthesis of biologically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds can be influenced by their molecular structure and the solvents used. The ternary phase equilibrium study of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone provides insights into the solubility and crystallization behaviors of these compounds in different solvents . Although this study does not directly pertain to 1-(3-Nitrophenyl)ethanamine, it suggests that nitrophenyl compounds can have distinct physical properties, such as solubility and crystallization patterns, which are important for their separation and purification.
Propiedades
IUPAC Name |
1-(3-nitrophenyl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6(9)7-3-2-4-8(5-7)10(11)12/h2-6H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIBPONLEKDCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide](/img/structure/B3023351.png)











![4-phenyl-N~1~-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine](/img/structure/B3023373.png)